2-[(Thiophen-2-ylmethyl)amino]propane-1,3-diol 2-[(Thiophen-2-ylmethyl)amino]propane-1,3-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17813368
InChI: InChI=1S/C8H13NO2S/c10-5-7(6-11)9-4-8-2-1-3-12-8/h1-3,7,9-11H,4-6H2
SMILES:
Molecular Formula: C8H13NO2S
Molecular Weight: 187.26 g/mol

2-[(Thiophen-2-ylmethyl)amino]propane-1,3-diol

CAS No.:

Cat. No.: VC17813368

Molecular Formula: C8H13NO2S

Molecular Weight: 187.26 g/mol

* For research use only. Not for human or veterinary use.

2-[(Thiophen-2-ylmethyl)amino]propane-1,3-diol -

Specification

Molecular Formula C8H13NO2S
Molecular Weight 187.26 g/mol
IUPAC Name 2-(thiophen-2-ylmethylamino)propane-1,3-diol
Standard InChI InChI=1S/C8H13NO2S/c10-5-7(6-11)9-4-8-2-1-3-12-8/h1-3,7,9-11H,4-6H2
Standard InChI Key DIWNQIMRQMQHMO-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)CNC(CO)CO

Introduction

Chemical Identity and Structural Features

2-[(Thiophen-2-ylmethyl)amino]propane-1,3-diol (IUPAC name: 2-[(thiophen-2-ylmethyl)amino]propane-1,3-diol) is characterized by a central propane-1,3-diol chain substituted with an amino group linked to a thiophen-2-ylmethyl moiety. The molecular formula is C₉H₁₃NO₂S, with a molecular weight of 199.27 g/mol. The thiophene ring, a five-membered aromatic system containing sulfur, contributes to the compound’s electronic properties and potential for π-π interactions in biological systems.

Table 1: Comparative Analysis of Related Thiophene-Containing Diols

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Variation
2-[(Thiophen-2-ylmethyl)amino]propane-1,3-diolC₉H₁₃NO₂S199.27Parent compound
2-Methyl-2-[(thiophen-2-ylmethyl)amino]propane-1,3-diolC₁₀H₁₅NO₂S213.29Methyl group at C2 position
2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diolC₈H₁₂BrNO₂S266.16Bromine substitution at thiophene C3

The addition of functional groups, such as bromine or methyl substituents, alters steric and electronic profiles, influencing reactivity and biological activity .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-[(Thiophen-2-ylmethyl)amino]propane-1,3-diol likely follows multi-step protocols similar to those described for related amino diols. A patent (US9815772B2) outlines a generalized method for preparing 2-amino-1,3-propane diol derivatives, involving:

  • Nucleophilic substitution: Reacting propane-1,3-diol derivatives with amines under basic conditions.

  • Thiophene incorporation: Introducing the thiophen-2-ylmethyl group via alkylation or reductive amination .

For example, the methylated analog 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propane-1,3-diol is synthesized by reacting 2-methyl-2-aminopropane-1,3-diol with thiophene-2-carbaldehyde followed by reduction .

Key Reactions

  • Esterification: The hydroxyl groups on the diol backbone can undergo esterification with acyl chlorides, enabling the creation of prodrugs or polymer precursors.

  • Coordination chemistry: The amino and hydroxyl groups may act as ligands for metal ions, forming complexes with potential catalytic or therapeutic applications.

Physicochemical Properties

While direct data on 2-[(Thiophen-2-ylmethyl)amino]propane-1,3-diol are scarce, inferences can be drawn from analogs:

  • Solubility: High polarity due to hydroxyl and amino groups suggests solubility in polar solvents (e.g., water, ethanol). The methylated derivative exhibits limited water solubility, likely due to increased hydrophobicity .

  • Stability: Thiophene rings are generally stable under ambient conditions but may degrade under strong oxidizing agents or prolonged UV exposure.

Hazard CategorySignal WordPrecautionary Measures
Skin Irritation (Cat. 2)WarningUse gloves; wash skin post-exposure
Eye Irritation (Cat. 2A)WarningWear goggles; rinse eyes immediately
Respiratory IrritationWarningUse in well-ventilated areas; avoid inhalation

Research Gaps and Future Directions

  • Pharmacokinetic Studies: Absence of data on absorption, distribution, metabolism, and excretion (ADME) limits therapeutic development.

  • Structure-Activity Relationships (SAR): Systematic modifications (e.g., halogenation, alkylation) could optimize bioactivity and reduce toxicity.

  • Material Science Applications: Exploration of diol-thiophene hybrids as monomers for conductive polymers or sensors remains unexplored.

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